3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of methoxyphenyl and chloromaleimide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-methoxyaniline with 3-chloromaleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted maleimide derivatives.
Scientific Research Applications
3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzylidene)aniline
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of methoxyphenyl and chloromaleimide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15ClN2O4 |
---|---|
Molecular Weight |
358.8g/mol |
IUPAC Name |
3-chloro-4-(4-methoxyanilino)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O4/c1-24-13-7-3-11(4-8-13)20-16-15(19)17(22)21(18(16)23)12-5-9-14(25-2)10-6-12/h3-10,20H,1-2H3 |
InChI Key |
YYAJJKLSDCAHPS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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